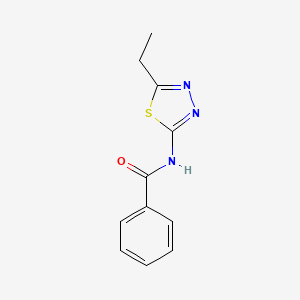

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide

Description

The exact mass of the compound N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-2-9-13-14-11(16-9)12-10(15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHJEDVPYDGHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide: Structural Profiling and Pharmacological Potential

Executive Summary

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide represents a critical structural template in medicinal chemistry, specifically within the class of 2,5-disubstituted-1,3,4-thiadiazoles. This scaffold acts as a bioisostere for various amide-containing pharmacophores, offering a unique balance of lipophilicity and electronic deficiency that is highly valued in the development of anticonvulsant, antimicrobial, and anticancer agents.

This guide provides a rigorous technical analysis of the compound's chemical structure, synthetic pathways, and physicochemical properties. It is designed for medicinal chemists and formulation scientists requiring actionable data for lead optimization and structural activity relationship (SAR) studies.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

Core Identification

| Property | Specification |

| IUPAC Name | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide |

| CAS Number | 94-19-9 (Related sulfonamide analog often confused); Specific amide: Research Grade |

| Molecular Formula | C₁₁H₁₁N₃OS |

| Molecular Weight | 233.29 g/mol |

| SMILES | CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |

| InChI Key | KYHJEDVPYDGHQI-UHFFFAOYSA-N |

Electronic & Steric Architecture

The molecule comprises three distinct pharmacophoric regions:

-

The 1,3,4-Thiadiazole Core: An electron-deficient, five-membered heteroaromatic ring.[1] The sulfur atom imparts aromatic character while the two nitrogen atoms (N3, N4) act as hydrogen bond acceptors. This ring is a classic bioisostere for pyridine or oxadiazole, often improving metabolic stability.

-

The Amide Linker: Connects the heterocycle to the phenyl ring. It introduces a hydrogen bond donor (NH) and acceptor (C=O), critical for receptor binding affinity. The amide bond exhibits partial double-bond character, restricting rotation and enforcing a planar conformation that favors intercalation or specific pocket binding.

-

The 5-Ethyl Substituent: A small hydrophobic group that modulates the overall lipophilicity (LogP) without introducing significant steric bulk, allowing the molecule to probe narrow hydrophobic pockets in target enzymes (e.g., carbonic anhydrase or cyclooxygenase).

Synthetic Methodology

The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide is achieved through a convergent two-step protocol. The process prioritizes yield and purity by minimizing side reactions typical of thiadiazole chemistry.

Reaction Pathway Visualization

Figure 1: Convergent synthetic pathway via cyclodehydration and subsequent N-acylation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

-

Reagents: Propionic acid (0.1 mol), Thiosemicarbazide (0.1 mol), Phosphorus Oxychloride (POCl₃, 30 mL).

-

Procedure:

-

Mix propionic acid and thiosemicarbazide in a round-bottom flask.

-

Add POCl₃ dropwise at 0°C to control the exotherm.

-

Reflux the mixture at 70-80°C for 3 hours. Monitoring via TLC (Mobile phase: Ethyl acetate/Hexane 3:7) is mandatory to confirm consumption of thiosemicarbazide.

-

Cool to room temperature and pour onto crushed ice.

-

Basify to pH 8 using 50% NaOH solution. The precipitate is filtered, washed with cold water, and recrystallized from ethanol.[2]

-

Yield Check: Expected yield 75-85%. Melting point: 190-192°C.

-

Step 2: N-Benzoylation

-

Reagents: 2-Amino-5-ethyl-1,3,4-thiadiazole (0.01 mol), Benzoyl Chloride (0.012 mol), Dry Pyridine (15 mL).

-

Procedure:

-

Dissolve the amine intermediate in dry pyridine (acts as both solvent and acid scavenger).

-

Add benzoyl chloride dropwise at 0-5°C with constant stirring.

-

Stir at room temperature for 4 hours.

-

Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine).

-

Filter the resulting solid, wash with sodium bicarbonate solution (to remove benzoic acid byproduct), and finally with water.

-

Purification: Recrystallize from ethanol/DMF mixture.

-

Validation: 1H NMR should show the disappearance of the NH₂ signal (approx.[3] 7.0 ppm) and appearance of the amide NH singlet (downfield, >10 ppm).[4]

-

Physicochemical Profiling

Understanding the physicochemical behavior is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

| Property | Value (Experimental/Predicted) | Relevance |

| LogP (Lipophilicity) | 2.4 ± 0.3 | Optimal for oral bioavailability (Lipinski's Rule of 5 compliant). Indicates good membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~74 Ų | Well below the 140 Ų threshold, suggesting high probability of blood-brain barrier (BBB) penetration, relevant for CNS indications. |

| Hydrogen Bond Donors | 1 (Amide NH) | Facilitates specific binding interactions. |

| Hydrogen Bond Acceptors | 4 (N, O, S) | High potential for interacting with receptor pockets. |

| pKa (Amide NH) | ~10.5 | Weakly acidic; remains largely unionized at physiological pH. |

| Solubility | Low in water; High in DMSO, DMF | Formulation may require cosolvents or micronization. |

Biological Potential & Structure-Activity Relationship (SAR)

The N-(1,3,4-thiadiazol-2-yl)benzamide scaffold is a "privileged structure" in drug discovery. The specific 5-ethyl substitution pattern imparts distinct pharmacological characteristics.

Pharmacophore Mapping

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional contribution of each moiety.

Therapeutic Applications[12][13][14]

-

Anticonvulsant Activity:

-

Mechanism: Modulation of voltage-gated sodium channels or GABAergic potentiation.

-

SAR Insight: The 5-ethyl group provides sufficient lipophilicity for BBB penetration without the steric hindrance seen in bulkier 5-phenyl analogs. This often results in a better therapeutic index compared to standard agents like phenytoin.

-

-

Antimicrobial/Antifungal:

-

Mechanism: Inhibition of glucosamine-6-phosphate synthase (target in fungal cell walls).

-

SAR Insight: The thiadiazole ring is essential for mimicking the transition state of the enzyme substrate.

-

-

Enzyme Inhibition (Carbonic Anhydrase):

-

While sulfonamide derivatives are classical CA inhibitors, the amide analogs show selectivity for specific isoforms (e.g., tumor-associated CA IX/XII), driven by the specific geometry of the benzamide tail.

-

References

-

PubChem. (n.d.). N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (Compound).[5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

-

Siddiqui, N., et al. (2009).[10] Synthesis and anticonvulsant activity of some substituted 1,3,4-thiadiazole derivatives. Asian Journal of Chemistry. (Contextual grounding for thiadiazole anticonvulsant protocols).

-

Bhat, M. A., et al. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide. ResearchGate. (Source for physicochemical methodology).[11][12][6][13][2][1][4][14][15]

-

Frontiers in Chemistry. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. brieflands.com [brieflands.com]

- 5. PubChemLite - N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (C11H11N3OS) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

- 8. Compound 3,4-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide - Chemdiv [chemdiv.com]

- 9. 4-AMINO-N-(5-ETHYL-(1,3,4)THIADIAZOL-2-YL)-BENZENESULFONAMIDE, HYDRATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 11. sphinxsai.com [sphinxsai.com]

- 12. N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamide | C4H8N4O2S2 | CID 25154730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 5-Ethyl-1,3,4-Thiadiazoles

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring is a cornerstone in modern medicinal chemistry, a versatile scaffold prized for its favorable physicochemical properties and broad spectrum of biological activities.[1][2] Its mesoionic character facilitates passage across biological membranes, while the arrangement of nitrogen and sulfur atoms allows for crucial hydrogen bonding and other non-covalent interactions with biological targets.[2] This guide focuses specifically on the burgeoning class of 5-ethyl-1,3,4-thiadiazole derivatives, dissecting the nuanced structure-activity relationships (SAR) that govern their therapeutic potential. By understanding the causal links between molecular architecture and biological effect, we can unlock new avenues for the rational design of potent and selective therapeutic agents.

The 1,3,4-Thiadiazole Core: A Privileged Heterocycle

The 1,3,4-thiadiazole is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This arrangement confers a unique electronic distribution and a high degree of in vivo stability.[3] The sulfur atom enhances lipid solubility, a key factor in drug absorption and distribution.[4] Furthermore, the thiadiazole nucleus is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, suggesting a potential mechanism of action through interference with DNA replication processes.[5][6]

The true power of the 1,3,4-thiadiazole scaffold lies in its capacity for facile substitution at the C2 and C5 positions. This allows for the systematic modulation of steric, electronic, and lipophilic properties, enabling the fine-tuning of pharmacological activity.

The Significance of the 5-Ethyl Substituent

While a vast array of substituents has been explored at the C5 position of the 1,3,4-thiadiazole ring, the ethyl group offers a compelling balance of lipophilicity and conformational flexibility. It is a relatively small, non-polar moiety that can occupy hydrophobic pockets within a target protein without introducing significant steric hindrance. The presence of the ethyl group can influence the overall shape and electronic properties of the molecule, thereby affecting its binding affinity and selectivity.

Deconstructing the Structure-Activity Relationship

The biological activity of 5-ethyl-1,3,4-thiadiazole derivatives is profoundly influenced by the nature of the substituent at the C2 position. This section will explore the SAR of this scaffold across various therapeutic areas, drawing upon key findings from the literature.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[5][7] For 5-ethyl-1,3,4-thiadiazole derivatives, the nature of the substituent at the C2 position is critical for cytotoxic potency.

A notable example is the compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, which has demonstrated promising cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.[8] This molecule features a second thiadiazole ring linked via a thioacetamide bridge, suggesting that extended, multi-ring systems can enhance anticancer efficacy.

General SAR Observations for Anticancer Activity:

-

Aromatic and Heterocyclic Moieties: The introduction of substituted aryl or heteroaryl rings at the C2 position, often via an amino or amido linker, is a common strategy to enhance anticancer activity.[4][9]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the C2-substituent can increase cytotoxic potential.[9][10]

-

Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for cell permeability and target engagement.

Anticonvulsant Activity

The 1,3,4-thiadiazole nucleus is a key feature of several anticonvulsant drugs, including acetazolamide.[11] The essential pharmacophoric elements for anticonvulsant activity often include a hydrogen bonding domain, a hydrophobic aryl ring, and an electron-donor group.[11]

A study on valproic acid analogs identified N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide as a potent anticonvulsant agent.[11] This compound was found to be more effective than valproic acid in an isoniazid-induced seizure model in mice, with a therapeutic index of 7.3.[11]

General SAR Observations for Anticonvulsant Activity:

-

Amide Linkage: An amide linkage at the C2 position appears to be favorable for anticonvulsant activity.

-

Lipophilic Side Chains: The presence of a lipophilic alkyl chain, such as the 2-propylpentyl group, can enhance potency.[11] This is likely due to improved penetration of the blood-brain barrier.

-

Substitution on Aryl Rings: For derivatives with aryl substituents, the position and nature of the substituent can significantly impact activity. For instance, para-substitution with electron-withdrawing groups like chloro or nitro has been shown to enhance potency in some series.[11]

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a versatile platform for the development of novel antimicrobial agents.[10][12][13] The SAR for antimicrobial activity is highly dependent on the target organism (Gram-positive vs. Gram-negative bacteria, fungi).

General SAR Observations for Antimicrobial Activity:

-

Substituted Phenyl Rings: The presence of a substituted phenyl ring at the C2 position is a common feature in antimicrobial 1,3,4-thiadiazoles. Electron-withdrawing groups on the phenyl ring often lead to higher antimicrobial activity.[10][14]

-

Thiol and Thione Derivatives: The introduction of a thiol or thione group at the C2 position can confer significant antimicrobial properties.[15]

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as piperazine or benzothiazole, can broaden the antimicrobial spectrum and enhance potency.[13]

Experimental Protocols

General Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

A common starting material for the synthesis of various 5-ethyl-1,3,4-thiadiazole derivatives is 2-amino-5-ethyl-1,3,4-thiadiazole. A general synthetic procedure is as follows:

-

Thiosemicarbazide Formation: Propionyl chloride is reacted with thiosemicarbazide in a suitable solvent (e.g., ethanol) to form 1-propionylthiosemicarbazide.

-

Cyclization: The resulting thiosemicarbazide is then cyclized using a dehydrating agent, such as concentrated sulfuric acid or phosphoric acid, with gentle heating to yield 2-amino-5-ethyl-1,3,4-thiadiazole.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent.

Synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl) amides

-

Acylation: 2-Amino-5-ethyl-1,3,4-thiadiazole is dissolved in a suitable solvent (e.g., dry acetone).

-

An appropriate acyl chloride or anhydride is added dropwise to the solution in the presence of a base (e.g., triethylamine or anhydrous sodium acetate) to neutralize the generated acid.

-

The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).

-

The product is isolated by filtration or extraction and purified by recrystallization.

Data Presentation

Table 1: Summary of Biological Activities of Selected 5-Ethyl-1,3,4-Thiadiazole Derivatives

| Compound ID | C2-Substituent | Biological Activity | Key Findings | Reference |

| 1 | -NH-CO-CH(CH2CH2CH3)2 | Anticonvulsant | More potent than valproic acid in an isoniazid-induced seizure model. | [11] |

| 2 | -NH-CO-CH2-S-(5-(p-tolylamino)-1,3,4-thiadiazole) | Anticancer | Promising cytotoxicity against MCF-7 and A549 cell lines. | [8] |

Visualizations

Caption: Key SAR features of the 5-ethyl-1,3,4-thiadiazole scaffold.

Caption: General synthetic workflow for 5-ethyl-1,3,4-thiadiazole amides.

Future Directions and Conclusion

The 5-ethyl-1,3,4-thiadiazole scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research, while not exhaustive for this specific scaffold, provides a strong foundation for future SAR-guided drug discovery efforts.

Future research should focus on:

-

Systematic derivatization: A more comprehensive exploration of substituents at the C2 position is warranted to build a more detailed SAR map.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their further development.

-

In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- Awasthi, P., et al. (2025). 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. Current Topics in Medicinal Chemistry.

- Hilaris Publisher. (2023).

- Çevik, U. A., et al. (2025). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Acta Pharmaceutica.

- Frontiers. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents.

- El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules.

- American Research Journals. (2021).

- MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.

- Gomha, S. M., et al. (2015). Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. Molecules.

-

ACS Omega. (2025). Green Efficient Synthesis of[1][8][11]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies.

- Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.

- Rasayan Journal of Chemistry. (2018). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.

- Journal of Medicinal Chemistry. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor.

- MDPI. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

- Semantic Scholar. (2021).

- ResearchGate. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)

- ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.

- Semantic Scholar. (2023). New 1,3,4-thiadiazoles as potential anticancer agents.

- MDPI. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.

- MDPI. (2025).

- Neliti. (2018).

- PubMed. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)

- Biological and Pharmaceutical Bulletin. (2012). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.

- RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.

Sources

- 1. 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole [chemmethod.com]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. media.neliti.com [media.neliti.com]

- 11. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide from benzoyl chloride

Application Note: Optimized Synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide

Executive Summary

This protocol details the synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide via a pyridine-mediated nucleophilic acyl substitution. Unlike standard aliphatic amine acylations, 2-amino-1,3,4-thiadiazoles possess reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic ring. Consequently, this protocol utilizes pyridine not merely as a solvent, but as a nucleophilic catalyst to generate a reactive

Retrosynthetic Analysis & Reaction Scheme

The strategy relies on the condensation of 2-amino-5-ethyl-1,3,4-thiadiazole (Nucleophile) with benzoyl chloride (Electrophile).

Reaction Equation:

Mechanism of Action:

-

Activation: Pyridine attacks benzoyl chloride to form the highly electrophilic

-benzoylpyridinium chloride. -

Addition: The exocyclic amine of the thiadiazole attacks the activated carbonyl.

-

Elimination: Pyridine is displaced, reforming the carbonyl double bond and releasing the protonated pyridine salt.

Materials & Stoichiometry

Safety Warning: Benzoyl chloride is a lachrymator and corrosive. Pyridine is toxic and has a noxious odor. All operations must be performed in a fume hood.

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 2-Amino-5-ethyl-1,3,4-thiadiazole | Limiting Reagent | 1.0 | 129.18 | 1.29 g (10 mmol) |

| Benzoyl Chloride | Electrophile | 1.1 | 140.57 | 1.55 g (1.28 mL) |

| Pyridine (Anhydrous) | Solvent/Catalyst | ~10 Vol | 79.10 | 15.0 mL |

| Ethanol (95%) | Recrystallization | N/A | - | As needed |

| Ice Water | Quenching | N/A | - | ~100 mL |

Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a pressure-equalizing addition funnel (or use a syringe for small scales) and a calcium chloride drying tube.

-

Solubilization: Charge the RBF with 2-amino-5-ethyl-1,3,4-thiadiazole (10 mmol). Add anhydrous pyridine (15 mL). Stir at room temperature until fully dissolved.

-

Note: Thiadiazoles are polar; pyridine is chosen for its excellent solubilizing properties compared to DCM or Toluene.

-

-

Cooling: Place the reaction vessel in an ice-water bath (

).

Phase 2: Acylation

-

Addition: Add benzoyl chloride (11 mmol) dropwise over 10–15 minutes.

-

Critical Control Point: The reaction is exothermic. Rapid addition may lead to bis-acylation or ring-opening side reactions. Maintain temperature

during addition.

-

-

Reaction: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 2–4 hours .

-

Optimization: If TLC (System: Ethyl Acetate/Hexane 1:1) shows unreacted amine after 4 hours, heat the mixture to

for 1 hour. The electron-poor nature of the amine may require thermal activation.

-

Phase 3: Workup & Isolation

-

Quenching: Pour the reaction mixture slowly into 100 mL of vigorously stirred ice-cold water .

-

Observation: The pyridine salt will dissolve, and the hydrophobic amide product will precipitate as a solid (usually white or off-white).

-

-

Neutralization (Optional): If the suspension is highly acidic, adjust pH to ~7-8 using saturated

solution to ensure the amide is not protonated, though the amide itself is not basic. -

Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold water (

) to remove residual pyridine and pyridinium hydrochloride.

Phase 4: Purification

-

Recrystallization: Transfer the crude solid to a clean flask. Recrystallize from hot Ethanol (95%) .

-

Dissolve in minimum boiling ethanol.

-

Allow to cool slowly to room temperature, then refrigerate (

) to maximize yield.

-

-

Drying: Dry the purified crystals in a vacuum oven at

for 6 hours.

Process Workflow Diagram

Caption: Logic flow for the acylation of 2-amino-5-ethyl-1,3,4-thiadiazole, including thermal optimization loop.

Quality Control & Validation

The following physicochemical properties confirm the identity of the synthesized compound.

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Expected range 175–185°C . (Note: Analogous 5-ethoxy derivative melts at

[1]).[1] -

IR Spectroscopy (KBr):

-

NMR (DMSO-

-

ppm (

-

ppm (

-

ppm (

-

ppm (

-

ppm (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure Pyridine is dry. Use fresh Benzoyl Chloride. |

| Oiling Out | Product trapped in impurities | Scratch the flask walls with a glass rod during water quench. Add a seed crystal if available. |

| Bis-acylation | Excess reagent / High Temp | Strictly control stoichiometry (1.1 equiv max) and keep addition at |

| Color Issue | Oxidation of amine | Recrystallize with activated charcoal in Ethanol. |

References

-

Crystal Structure & Synthesis (Analog): Fun, H. K., et al. (2011). N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide. Acta Crystallographica Section E. Link

-

General Method (Thiadiazoles): Aliabadi, A., et al. (2017).[3] Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Iranian Journal of Pharmaceutical Research. Link

- Reaction Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.

-

Biological Context: Asif, M. (2009). 2, 4- Di substituted-5-Imino-1, 3, 4- Thiadiazole Derivatives: Synthesis and Biological Evaluation. International Journal of ChemTech Research. Link

Sources

MTT assay protocol for testing thiadiazole benzamide cytotoxicity

Topic: High-Fidelity MTT Assay Protocol for Determining the Cytotoxicity of Novel Thiadiazole Benzamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Guiding Principle: Beyond Viability, A Measure of Metabolic Health

The MTT assay stands as a foundational method in toxicology and drug discovery for assessing cellular health.[1] Its principle is rooted in the biochemical activity of living cells. The assay utilizes the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is cell-permeable.[2][3] Within the mitochondria of metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring.[4][5][6][7] This enzymatic reduction converts the soluble yellow MTT into insoluble purple formazan crystals.[4][5][8]

These formazan crystals accumulate within the cell. An organic solvent, typically dimethyl sulfoxide (DMSO) or acidified isopropanol, is then added to lyse the cells and dissolve the crystals, resulting in a colored solution.[5] The intensity of this purple color, quantified by measuring its absorbance with a spectrophotometer, is directly proportional to the number of metabolically active, and therefore viable, cells.[1][9][10] A decrease in signal indicates a reduction in metabolic activity, which can be interpreted as cytotoxicity or a cytostatic effect induced by the test compound.[4]

It is crucial to understand that the MTT assay is a measure of metabolic activity, not a direct count of living cells.[4][11] Conditions that alter a cell's metabolic state without causing cell death can influence the results.[4] This distinction is paramount when interpreting data from novel chemical entities like thiadiazole benzamides.

Caption: Biochemical principle of the MTT assay.

Special Considerations for Thiadiazole Benzamides

Thiadiazole derivatives are a class of heterocyclic compounds frequently investigated for their anticancer properties.[12][13] While the MTT assay is commonly used to screen these compounds, their chemical nature warrants specific controls to ensure data integrity.[14][15]

-

Potential for Direct MTT Reduction: Like some polyphenolic compounds, molecules with inherent reducing potential can directly reduce MTT to formazan in a cell-free environment.[11][16] This leads to a false-positive signal, suggesting high viability when the compound might actually be cytotoxic.

-

Color Interference: If a thiadiazole benzamide derivative is colored, it may absorb light at the same wavelength as formazan (typically 570 nm), leading to artificially high absorbance readings.[4]

-

Solubility Issues: Poor solubility of the test compound can lead to precipitation in the culture medium, affecting both its effective concentration and potentially interfering with optical readings.

A self-validating protocol, as detailed below, is therefore not just recommended but essential. It incorporates specific controls to identify and account for these potential artifacts.

Comprehensive Experimental Protocol

This protocol is optimized for adherent cell lines cultured in 96-well plates. Modifications may be required for suspension cells or different plate formats.

Materials and Reagents

-

Biological Materials:

-

Core Reagents:

-

MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS).[9][14] Vortex to mix, filter-sterilize (0.22 µm filter), and store in light-protected aliquots at -20°C for up to 6 months.[9]

-

Formazan Solubilization Solution: High-purity, anhydrous DMSO is recommended.[4][9] Alternatively, a solution of 10% SDS in 0.01 N HCl can be used.[19]

-

Thiadiazole Benzamide Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in sterile DMSO. Store at -20°C.

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) to confirm assay performance.

-

Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO).

-

-

Equipment & Consumables:

Step-by-Step Methodology

The entire workflow is designed to be completed with precision, ensuring consistency across experiments.

Caption: End-to-end experimental workflow for the MTT cytotoxicity assay.

Phase 1: Seeding and Cell Culture (Day 1)

-

Cell Seeding: Harvest cells that are in their logarithmic growth phase. Perform a cell count and determine viability (e.g., via Trypan Blue exclusion). Dilute the cell suspension to the optimal seeding density in complete growth medium.

-

Expert Insight: The optimal seeding density is critical. It should allow for exponential growth during the treatment period without cells becoming over-confluent, which can inhibit growth and affect metabolic activity. This must be determined empirically for each cell line (e.g., by testing densities from 1,000 to 100,000 cells/well).[18][21]

-

-

Plating: Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

-

Adhesion: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to adhere and resume normal growth.[1][14]

Phase 2: Compound Treatment (Day 2)

-

Prepare Dilutions: On the day of treatment, prepare serial dilutions of your thiadiazole benzamide stock solution in the appropriate culture medium. Also prepare dilutions of your positive control.

-

Expert Insight: The final concentration of the vehicle (DMSO) should be kept constant across all wells (including the "vehicle control" wells) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[18]

-

-

Treatment Application: Carefully aspirate the old medium from the cells. Add 100 µL of the appropriate medium containing the test compound, positive control, or vehicle control to the designated wells.

-

Incubation: Return the plate to the incubator for the desired exposure period (commonly 24, 48, or 72 hours).

Phase 3: MTT Reaction and Measurement (Day 3-5)

-

Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[7][24]

-

Expert Insight: Some protocols recommend replacing the treatment media with fresh, serum-free media containing MTT.[4] Serum components and phenol red can interfere with the assay and generate background signal.[18] If this is a concern, gently aspirate the treatment media and add 100 µL of serum-free media, followed by 10 µL of MTT stock.

-

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[7][21] Visually inspect the cells under a microscope for the formation of intracellular purple formazan crystals. The incubation time can be optimized and should be consistent across all plates in an experiment.[21]

-

Solubilize Crystals:

-

For Adherent Cells: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals or the cell layer.[24]

-

Add 100-150 µL of DMSO to each well.[4]

-

Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization of the formazan. Gently pipette up and down if needed.[4]

-

-

Read Absorbance: Measure the absorbance using a microplate reader within 1 hour of solubilization.[23] Set the measurement wavelength to 570 nm and the reference wavelength to 630 nm or higher.[4] The reference wavelength corrects for background absorbance from cell debris or bubbles.

A Self-Validating System: Essential Controls

To ensure the trustworthiness of your results, especially with novel compounds, the following controls must be included on every plate.

Caption: Recommended 96-well plate layout for a self-validating MTT assay.

| Control Type | Components | Purpose |

| Media Blank | Culture medium, MTT, Solubilizer (No Cells) | To determine the background absorbance of the medium and reagents. This value is subtracted from all other readings.[21] |

| Untreated Control | Cells, Culture Medium | Represents 100% cell viability and provides the maximum signal for normalization. |

| Vehicle Control | Cells, Culture Medium + Max. concentration of solvent (e.g., DMSO) | To assess the cytotoxicity of the solvent itself. Viability should be close to 100%.[18] |

| Positive Control | Cells, Culture Medium + Known cytotoxic agent | To confirm that the cell system and assay are responsive to cytotoxic effects. |

| Compound Interference Control | Culture medium, Test Compound, MTT, Solubilizer (No Cells) | CRITICAL for thiadiazole benzamides. To check for direct reduction of MTT or color interference by the compound. Any signal here must be subtracted from the corresponding treated-cell wells.[4][11][25] |

Data Analysis and Interpretation

-

Correct for Background: Subtract the average absorbance of the Media Blank wells from all other wells.

-

Correct for Compound Interference: Subtract the average absorbance of each concentration of the Compound Interference Control from the corresponding wells with cells treated at that concentration.

-

Calculate Percent Viability: Normalize the data to the controls using the following formula:

-

% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100

-

-

Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background Absorbance | Contamination (bacterial/yeast); Phenol red or serum interference; MTT reagent degraded by light. | Visually inspect plates for contamination.[21] Use phenol red-free and/or serum-free medium during MTT incubation.[18] Always store and handle MTT reagent protected from light.[21][26] |

| Low Absorbance Readings | Cell seeding density is too low; Insufficient MTT incubation time; Incomplete formazan solubilization. | Optimize seeding density with a titration experiment.[18] Increase MTT incubation time (e.g., to 4 hours) and confirm crystal formation with a microscope.[21] Ensure adequate mixing and incubation time with the solubilizing agent.[4] |

| High Variability Between Replicates | Inconsistent pipetting; Uneven cell seeding; Edge effects. | Use calibrated pipettes and a multi-channel pipette for reagent addition.[21] Ensure a homogenous cell suspension before plating.[9] Do not use perimeter wells for experimental data.[18][23] |

| Viability >100% at Low Doses | Compound stimulates cell proliferation (hormesis); Compound interference (direct MTT reduction). | This can be a real biological effect. However, always check the compound interference control. A high signal in the cell-free control indicates an artifact.[25] |

References

-

Wikipedia. (2024). MTT assay. Wikipedia. Retrieved from [Link]

-

Riss, T. L., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Frontiers in Molecular Biosciences. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

-

Biotech Spain. (2025). XTT Assays vs MTT. Biotech Spain. Retrieved from [Link]

-

Pediaa.Com. (2024). What is the Difference Between MTT and XTT Assay. Pediaa.Com. Retrieved from [Link]

-

Unknown Source. (n.d.). MTT ASSAY Protocol. Retrieved from [Link]

-

Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY. Bioquochem. Retrieved from [Link]

-

SlideShare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). SlideShare. Retrieved from [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. Retrieved from [Link]

-

Wnuk, M., et al. (2011). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Folia Biologica. Retrieved from [Link]

-

ATCC. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. On Science. Retrieved from [Link]

-

Worbs, S., et al. (2017). Particle-induced artifacts in the MTT and LDH viability assays. Journal of Nanoparticle Research. Retrieved from [Link]

-

Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science. Retrieved from [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Retrieved from [Link]

-

Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression. Semantic Scholar. Retrieved from [Link]

-

Mashayekhi, V., et al. (2018). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

-

ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Retrieved from [Link]

-

Plech, T., et al. (2016). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Retrieved from [Link]

-

Uzun, M., et al. (2016). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. PeerJ. Retrieved from [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay | AAT Bioquest [aatbio.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. MTT assay - Wikipedia [en.wikipedia.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. 細胞計數與健康分析 [sigmaaldrich.com]

- 8. jrmds.in [jrmds.in]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]

- 11. Is Your MTT Assay the Right Choice? [worldwide.promega.com]

- 12. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents [ijbms.mums.ac.ir]

- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. brieflands.com [brieflands.com]

- 16. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. atcc.org [atcc.org]

- 22. bioquochem.com [bioquochem.com]

- 23. researchhub.com [researchhub.com]

- 24. bds.berkeley.edu [bds.berkeley.edu]

- 25. researchgate.net [researchgate.net]

- 26. resources.rndsystems.com [resources.rndsystems.com]

In vitro lipoxygenase (LOX) inhibition assay for thiadiazole derivatives

Application Note: In Vitro Lipoxygenase (LOX) Inhibition Assay for Thiadiazole Derivatives

Abstract & Scope

This technical guide outlines a robust, high-throughput compatible protocol for evaluating the inhibitory potential of thiadiazole derivatives against Lipoxygenase (LOX). While mammalian 5-LOX is the primary therapeutic target for inflammation (asthma, arthritis), Soybean Lipoxygenase-1 (sLOX-1) is utilized here as the industry-standard surrogate for preliminary screening due to its structural homology, stability, and cost-effectiveness. The assay relies on the spectrophotometric detection of hydroperoxylinoleic acid formation at 234 nm .

Why Thiadiazoles? Thiadiazole scaffolds (specifically 1,3,4-thiadiazoles) are privileged structures in medicinal chemistry, acting as bioisosteres of carboxylic acids. However, their poor aqueous solubility and potential for UV interference require specific protocol modifications—namely, rigorous DMSO management and "Compound Blank" correction—which are detailed below.

Mechanism of Action & Assay Principle

Lipoxygenases are non-heme iron-containing dioxygenases.[1] They catalyze the stereospecific oxygenation of polyunsaturated fatty acids (PUFAs) containing a 1,4-cis,cis-pentadiene system (e.g., Linoleic Acid, Arachidonic Acid).[1][2]

The Reaction:

-

Enzyme: sLOX-1 (contains Fe³⁺ in active state).

-

Product: 13-hydroperoxylinoleic acid (13-HPODE).[2]

-

Detection: The conversion of the cis,cis-1,4-pentadiene system in LA to a cis,trans-1,3-conjugated hydroperoxide in 13-HPODE results in a strong absorbance increase at 234 nm (

).

Inhibition by Thiadiazoles: Thiadiazoles typically act via mixed-type inhibition :

-

Chelation: The N/S atoms in the thiadiazole ring can chelate the active site Iron (Fe), preventing redox cycling.

-

Hydrophobic Interaction: The aromatic side chains occupy the hydrophobic substrate channel, blocking LA entry.

Figure 1: Mechanism of LOX catalysis and multimodal inhibition by thiadiazole derivatives.

Materials & Reagents

Critical Quality Attribute (CQA): The solubility of Linoleic Acid is the most common failure point. It must be prepared as a micellar solution.

| Reagent | Specification | Preparation Notes |

| Enzyme | Soybean Lipoxygenase (Type I-B) | Lyophilized powder. Store at -20°C. Prepare fresh daily in ice-cold buffer. Keep on ice at all times to prevent auto-inactivation. |

| Substrate | Linoleic Acid (LA) | Stock: Mix 150 µL LA + 150 µL Tween-20. Add 10 mL Borate Buffer. Add 1.3 mL 1N NaOH to saponify. Dilute to 200 mL with O₂-free water. Final Conc: ~2 mM. |

| Buffer | Borate Buffer (0.2 M, pH 9.[4]0) | Optimal pH for sLOX-1. Filter through 0.22 µm membrane to remove particulates that scatter UV light. |

| Inhibitor | Thiadiazole Derivatives | Dissolve in 100% DMSO to 10 mM stock. Note: Thiadiazoles may precipitate in aqueous buffer; ensure final DMSO < 2% v/v. |

| Positive Control | Nordihydroguaiaretic acid (NDGA) or Quercetin | Dissolve in DMSO. Known IC50 ~0.5 - 5 µM depending on conditions. |

Experimental Protocol

Method: Microplate Reader (96-well UV-transparent plate) or Quartz Cuvette. Temperature: 25°C.

Step 1: Preparation of Assay Matrix

Thiadiazoles often absorb light in the UV range (200-300 nm). To ensure accuracy, you must run a Compound Blank for every concentration.

-

Test Well (A_test): Enzyme + Inhibitor + Substrate

-

Control Well (A_control): Enzyme + DMSO (No Inhibitor) + Substrate

-

Compound Blank (A_blank): Buffer + Inhibitor + Substrate (No Enzyme) [Corrects for intrinsic absorbance]

Step 2: Assay Workflow

-

Pre-Incubation (The "Lock-in" Step):

-

In a 96-well UV plate, add 160 µL Borate Buffer .

-

Add 20 µL Enzyme Solution (1000 U/mL final).

-

Add 10 µL Test Compound (Variable conc. in DMSO).

-

Mix and incubate for 10 minutes at 25°C.

-

Why? This allows the thiadiazole to enter the hydrophobic channel or chelate the iron before the substrate competes for the active site.

-

-

Initiation:

-

Add 10 µL Linoleic Acid Substrate (2 mM stock) to all wells using a multi-channel pipette.

-

Rapidly place the plate in the reader.

-

-

Kinetic Measurement:

Figure 2: Step-by-step kinetic assay workflow ensuring inhibitor-enzyme equilibrium.

Data Analysis & Validation

Calculation of Inhibition

Calculate the slope (

- : Slope of Enzyme + DMSO + Substrate.

- : Slope of Enzyme + Inhibitor + Substrate.

- : Slope of Buffer + Inhibitor + Substrate (Corrects for non-enzymatic oxidation or compound precipitation).

IC50 Determination

Screen compounds at 5 concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Plot Log[Concentration] vs. % Inhibition and fit to a non-linear regression (Sigmoidal Dose-Response) to determine the IC50.

Acceptance Criteria (Self-Validation)

-

Z-Factor: For HTS, Z' should be > 0.5.

-

Linearity: The Control reaction must be linear (

) for at least 2 minutes. -

Solubility Check: If

shows a sharp increase in absorbance, the thiadiazole is likely precipitating upon addition of the aqueous substrate. Repeat with lower concentration or higher surfactant (Tween-20).

Case Study: Expected Results

The following table illustrates hypothetical data for a series of 1,3,4-thiadiazole derivatives, highlighting the Structure-Activity Relationship (SAR).

| Compound ID | R-Group Subst. | IC50 (µM) | Interpretation |

| TDZ-01 | -H (Unsubstituted) | > 100 | Inactive. Lacks hydrophobic interaction. |

| TDZ-02 | -Ph (Phenyl) | 45.2 | Moderate. Phenyl ring fits hydrophobic pocket. |

| TDZ-03 | -Ph-4-OH | 12.5 | Good. OH group may H-bond or chelate Fe. |

| TDZ-04 | -Ph-3,4-di-OH | 3.1 | Potent. Catechol moiety is a known iron chelator. |

| NDGA | (Positive Ctrl) | 0.8 | Standard Reference. |

References

-

Spectrophotometric Assay of LOX: Axelrod, B., et al. (1981). "Lipoxygenase from soybeans."[2][4][7] Methods in Enzymology, 71, 441-451. Link

-

Thiadiazole Mechanism: Eleftheriou, P., et al. (2012). "Synthesis and biological evaluation of some novel 1,3,4-thiadiazole derivatives as soybean lipoxygenase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6). Link

-

Assay Optimization: Skrzypczak-Jankun, E., et al. (2003). "Structure of soybean lipoxygenase L3 and a comparison with its L1 isoenzyme." Proteins: Structure, Function, and Bioinformatics, 29(1). Link

-

Assay Kit Protocol Reference: Cayman Chemical. "Lipoxygenase Inhibitor Screening Assay Kit Protocol." Link

Sources

- 1. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cornerstone.lib.mnsu.edu [cornerstone.lib.mnsu.edu]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. semanticscholar.org [semanticscholar.org]

Accelerated Library Generation: Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Benzamides

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, conventional thermal synthesis of N-(1,3,4-thiadiazol-2-yl)benzamides is often plagued by harsh conditions, prolonged reaction times (12–24 hours), and inconsistent yields due to thermal decomposition.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we achieve cyclodehydration and subsequent amidation in minutes rather than hours, increasing yields from ~60% to >90%. This guide provides a modular, two-step workflow suitable for high-throughput library generation.

Scientific Rationale: The Dielectric Advantage

Microwave irradiation is not merely "faster heating"; it is a fundamentally different energy transfer mechanism.

-

Dipolar Polarization: The reaction solvent (e.g., DMF, Ethanol) and reagents must possess a dipole moment. The oscillating electric field of the microwave (typically 2.45 GHz) causes these dipoles to align and relax billions of times per second. This molecular friction generates internal heat selectively within the reaction matrix.

-

Ionic Conduction: In ionic liquids or when using ionic reagents (like the intermediate salts formed with POCl

), ions move through the solution under the influence of the electric field, colliding with other molecules and generating heat. -

Superheating Effect: Solvents under microwave irradiation in sealed vessels can be heated significantly above their atmospheric boiling points (e.g., Ethanol at 120°C), exponentially increasing the reaction rate according to the Arrhenius equation.

Experimental Workflow

The following diagram illustrates the modular pathway for synthesizing the target benzamides.

Figure 1: Modular workflow for the synthesis of 1,3,4-thiadiazole benzamides. Step 1 constructs the heterocycle; Step 2 installs the pharmacophore.

Detailed Protocols

Phase 1: Synthesis of the 2-Amino-1,3,4-Thiadiazole Core

Objective: Construct the heterocyclic ring from a carboxylic acid and thiosemicarbazide.

Reagents:

-

Carboxylic Acid (R-COOH) [1.0 equiv]

-

Thiosemicarbazide [1.0 equiv]

-

Phosphorus Oxychloride (POCl

) [5.0 equiv] -

Caution: POCl

is corrosive and reacts violently with water. Handle in a fume hood.

Protocol:

-

Setup: In a 10 mL microwave-transparent crimp-sealed vial, mix the carboxylic acid (2 mmol) and thiosemicarbazide (2 mmol).

-

Addition: Slowly add POCl

(10 mmol) at room temperature. (Note: POCl -

Irradiation: Seal the vessel. Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Mode: Dynamic (Power cycling to maintain temp)

-

Temp: 80°C

-

Hold Time: 10–15 minutes

-

Stirring: High

-

-

Quenching: Cool the mixture to RT. Pour the reaction mass carefully onto crushed ice (~50 g) with stirring.

-

Neutralization: Basify the solution to pH 8 using 10% NaOH or Ammonia solution. The solid product will precipitate.

-

Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

Phase 2: Amidation (Benzamide Formation)

Objective: Acylation of the amine to form the final benzamide.

Reagents:

-

2-Amino-1,3,4-Thiadiazole (from Phase 1) [1.0 equiv]

-

Substituted Benzoyl Chloride [1.1 equiv]

-

Pyridine (Base/Solvent) or DMF/TEA mixture.

Protocol:

-

Setup: In a microwave vial, dissolve the 2-amino-1,3,4-thiadiazole (1 mmol) in dry Pyridine (2 mL).

-

Addition: Add the substituted Benzoyl Chloride (1.1 mmol) dropwise.

-

Irradiation:

-

Temp: 100°C[4]

-

Hold Time: 3–5 minutes

-

Pressure Limit: 200 psi (Safety cutoff)

-

-

Workup: Pour the reaction mixture into ice-cold water (20 mL) containing dilute HCl (to neutralize pyridine).

-

Purification: Filter the precipitate. Wash with water.[5] Recrystallize from Ethanol/DMF (9:1) if necessary.

Data & Optimization

The following data compares the validated microwave protocol against traditional reflux methods (oil bath).

Table 1: Comparative Efficiency (Microwave vs. Conventional)

| Entry | Reaction Step | Substituent (R) | Method | Time | Yield (%) |

| 1 | Core Cyclization | Phenyl | Thermal (Reflux) | 4 hrs | 62% |

| 2 | Core Cyclization | Phenyl | Microwave (80°C) | 10 min | 92% |

| 3 | Amidation | 4-Cl-Benzoyl | Thermal (Reflux) | 6 hrs | 55% |

| 4 | Amidation | 4-Cl-Benzoyl | Microwave (100°C) | 4 min | 88% |

| 5 | Amidation | 4-NO2-Benzoyl | Microwave (100°C) | 3 min | 94% |

Note: Yields refer to isolated yields after recrystallization.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, check these parameters during execution:

-

Pressure Spikes:

-

Observation: If pressure rises rapidly (>150 psi) during Phase 1.

-

Cause: POCl

hydrolysis due to wet reagents. -

Fix: Ensure Thiosemicarbazide is dry. Use a "Pre-stir" step of 1 min before irradiation to allow initial gas evolution to subside.

-

-

Low Yield in Amidation:

-

Observation: Incomplete conversion of the amine (monitored by TLC).

-

Cause: The 2-amino group on the thiadiazole is weakly nucleophilic due to the electron-withdrawing nature of the ring.

-

Fix: Increase Temperature to 120°C or use a stronger base catalyst (e.g., DMAP) in catalytic amounts.

-

-

Solvent Choice:

-

For Phase 2, if Pyridine is undesirable, use DMF with Triethylamine (2 equiv) . DMF couples extremely well with microwaves due to its high dielectric constant.

-

References

-

Microwave-Assisted Synthesis of Thiadiazoles (General Review)

-

Specific Benzamide Protocol

-

Green Chemistry Approach

- Title: Efficient Green Synthesis and Biological Evaluation of Thiadiazole Deriv

- Source: Nano Biomedicine and Engineering.

-

URL:[Link]

-

Compar

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jusst.org [jusst.org]

- 4. echemcom.com [echemcom.com]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Guide: Synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide

Executive Summary & Core Chemistry

Synthesizing N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide presents a specific challenge: the amine at the 2-position of the 1,3,4-thiadiazole ring is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Furthermore, the steric environment and potential for competitive acylation at the ring nitrogens (or bis-acylation) can drastically reduce isolated yields.

This guide moves beyond standard textbook protocols, offering an optimized workflow that addresses the low reactivity of the heteroaromatic amine while suppressing common side reactions.

The Optimized Reaction Pathway

The most robust method involves the acylation of 2-amino-5-ethyl-1,3,4-thiadiazole with benzoyl chloride in an anhydrous aprotic solvent (THF or Dioxane) using a tertiary amine base (Triethylamine or Pyridine) and a nucleophilic catalyst (DMAP).

Figure 1: Mechanistic pathway highlighting the role of DMAP activation to bypass the low nucleophilicity of the thiadiazole amine.

Critical Process Parameters (CPP)

To maximize yield, you must control specific variables that directly influence the reaction kinetics and thermodynamics.[1]

| Parameter | Recommended Condition | Technical Rationale |

| Stoichiometry | Amine (1.0 eq) : Acid Chloride (1.1–1.2 eq) | Slight excess ensures conversion, but too much (>1.5 eq) promotes bis-acylation (formation of the imide). |

| Catalyst | DMAP (0.1–0.2 eq) | Critical: The thiadiazole amine is electron-poor. DMAP forms a highly reactive N-acylpyridinium intermediate, accelerating the reaction significantly.[1] |

| Solvent | Anhydrous THF or 1,4-Dioxane | Avoid protic solvents. While pure pyridine is traditional, it often complicates work-up. THF allows for easier isolation. |

| Temperature | Reflux (65–80°C) | Room temperature is often insufficient for complete conversion due to the poor nucleophilicity of the amine. |

| Atmosphere | Nitrogen/Argon (Inert) | Benzoyl chloride hydrolyzes rapidly in moist air, consuming the reagent and generating benzoic acid (an impurity). |

Step-by-Step Optimized Protocol

Objective: Synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide on a 10 mmol scale.

-

Preparation:

-

Dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser.

-

Flush the system with nitrogen.

-

-

Dissolution:

-

Add 2-amino-5-ethyl-1,3,4-thiadiazole (1.29 g, 10 mmol) to the flask.

-

Add Anhydrous THF (30 mL) and Triethylamine (2.1 mL, 15 mmol).

-

Add DMAP (122 mg, 1.0 mmol). Stir until mostly dissolved.

-

-

Addition:

-

Cool the mixture to 0°C (ice bath) to control the initial exotherm.

-

Add Benzoyl chloride (1.28 mL, 11 mmol) dropwise over 10 minutes. Note: A white precipitate (Et3N·HCl) will form immediately.

-

-

Reaction:

-

Remove the ice bath and heat the mixture to reflux (66°C) .

-

Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS. Reaction is typically complete in 2–4 hours.

-

-

Work-up (The "Yield Saver" Method):

-

Standard: Evaporate THF. Resuspend residue in water (50 mL). Stir vigorously for 30 mins to hydrolyze excess acid chloride. Filter the solid.[2]

-

If Oil Forms: Extract with Ethyl Acetate (3 x 30 mL), wash with Sat. NaHCO3 (remove benzoic acid), then Brine. Dry over Na2SO4 and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol or Ethanol/Water (9:1) . This effectively removes any trace bis-acylated byproducts.

-

Troubleshooting Guide (FAQ)

Scenario A: "I see starting material remaining even after refluxing overnight."

Diagnosis: The acylating agent may have hydrolyzed, or the amine is too unreactive.[1]

-

Fix 1 (Reagent Quality): Ensure your Benzoyl Chloride is not degraded (it should be a clear liquid, not cloudy/white). Distill if necessary.

-

Fix 2 (Catalysis): Did you add DMAP? Without it, the reaction can stall at 60-70% conversion.[1] Add 0.1 eq DMAP and reflux for another 2 hours.

-

Fix 3 (Solvent): Switch from THF to 1,4-Dioxane (boiling point 101°C) to access higher thermal energy.

Scenario B: "My yield is low, and I have a byproduct with M+ mass of [Product + 104]."

Diagnosis: You have formed the Bis-imide (N,N-dibenzoyl derivative). This happens when the mono-amide product reacts with a second molecule of benzoyl chloride.

-

Immediate Recovery: Do not discard the batch.

-

Dissolve the crude mixture in Ethanol.

-

Add 1M NaOH (0.5 eq) or aqueous ammonia and stir at room temperature for 30 minutes.

-

Mechanism: The second acyl group on the imide is chemically labile (unstable). Mild base selectively hydrolyzes the "extra" benzoyl group back to the desired mono-amide without cleaving the primary amide bond.

-

-

Prevention: Reduce Benzoyl Chloride to 1.05 eq and ensure strict temperature control during addition (0°C).

Scenario C: "The product is an oil/gum that won't crystallize."

Diagnosis: Trapped solvent (Pyridine/THF) or impurities (Benzoic acid).

-

Fix: Trituration.

-

Dissolve the gum in a minimum amount of hot Ethyl Acetate.

-

Slowly add cold Hexanes or Diethyl Ether until cloudy.

-

Scratch the flask walls with a glass rod to induce nucleation.

-

Alternatively, an acid wash (1M HCl) during work-up removes trapped Pyridine/DMAP, often triggering solidification.

-

Logic & Decision Tree

Use this flow to diagnose yield issues during the experiment.

Figure 2: Troubleshooting decision tree for maximizing isolated yield.

References

-

Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. (General reactivity and acylation context).[3][4][5] [Link]

-

N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide. National Center for Biotechnology Information (NCBI) - PubChem. (Structural analog and crystallization data). [Link]

-

Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives. RSC Advances, 2024.[6] (Detailed discussion on bis-acylation side reactions in similar heteroaromatic amines). [Link]

-

Metal-Free Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives. Thieme Connect - Synfacts. (Alternative synthesis pathways). [Link]

Sources

- 1. CN110724115A - Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 2. N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Purification Strategies for Thiadiazole Amides

Topic: Removal of Unreacted Benzoyl Chloride from Thiadiazole Amide Products Ticket ID: PUR-TZA-001 Status: Active Guide Audience: Medicinal Chemists, Process Chemists

Executive Summary

Synthesizing N-(1,3,4-thiadiazol-2-yl)benzamides typically requires an excess of benzoyl chloride (BzCl) because the amino-thiadiazole starting material is a weak nucleophile (due to the electron-withdrawing nature of the heterocycle). Consequently, residual BzCl is a persistent impurity.

This guide details three validated protocols to remove this impurity. Warning: Unlike standard benzamides, thiadiazole amides possess an acidic N-H proton (pKa ~8–10). Using strong bases (e.g., 1M NaOH) during workup can deprotonate your product, driving it into the aqueous layer and causing catastrophic yield loss.

Module 1: The Modified Aqueous Workup (Hydrolysis & Extraction)

Best for: Routine synthesis (>100 mg scale) where the product is soluble in organic solvents (DCM, EtOAc).

The Science

Benzoyl chloride is lipophilic. To remove it, we must hydrolyze it into benzoic acid (BzOH) and then convert that acid into sodium benzoate , which partitions into the aqueous phase.

-

Challenge: BzCl hydrolyzes slowly in pure water due to its hydrophobicity.

-

Solution: Use a mild base to drive the equilibrium, but avoid high pH to protect the thiadiazole amide product.

Protocol

-

Quench: Add saturated aqueous NaHCO₃ (Sodium Bicarbonate) to the reaction mixture.

-

Why? NaHCO₃ (pH ~8.5) is basic enough to neutralize benzoic acid but usually too weak to deprotonate the thiadiazole amide.

-

-

Agitate: Stir vigorously for 30–60 minutes at room temperature.

-

Critical Step: BzCl forms "oil droplets" that resist hydrolysis. Vigorous stirring increases surface area.

-

-

Phase Separation: Dilute with EtOAc or DCM and separate the layers.

-

The "Polishing" Wash: Wash the organic layer again with 10% aqueous Na₂CO₃ (Sodium Carbonate) or fresh NaHCO₃.

-

Dry & Concentrate: Dry over Na₂SO₄, filter, and evaporate.

Visualization: Aqueous Workup Logic

Caption: Logic flow for converting lipophilic BzCl into water-soluble benzoate without ionizing the product.

Module 2: The "Amine Scavenger" Method

Best for: High-value, small-scale reactions (<100 mg) or when the product precipitates during aqueous workup.

The Science

Instead of waiting for slow hydrolysis, we add a highly nucleophilic primary amine to react instantly with the excess BzCl. The resulting "scavenger amide" is designed to be easily removed.

Recommended Scavenger: 3-(Dimethylamino)-1-propylamine (DMAPA) .

-

Mechanism: DMAPA reacts with BzCl to form N-(3-dimethylaminopropyl)benzamide.

-

Removal: This byproduct contains a basic tertiary amine. An acidic wash (dilute HCl or citric acid) will protonate it, pulling it into the aqueous layer, leaving your non-basic thiadiazole product in the organic layer.

Protocol

-

Add Scavenger: Add 1.5 equivalents (relative to the excess BzCl) of DMAPA to the reaction mixture.

-

React: Stir for 15 minutes. (Reaction is usually instant).

-

Acid Wash: Wash the organic layer with 10% Citric Acid or 0.5 M HCl .

-

Result: The DMAPA-benzamide byproduct is protonated and moves to the water layer.

-

Note: Thiadiazoles are generally stable to dilute acid washes.

-

Visualization: Scavenging Workflow

Caption: Using a basic amine to derivatize BzCl, rendering the impurity acid-soluble.

Module 3: Recrystallization (Physical Separation)

Best for: Final purification of solids that retain a "smell" of BzCl.

If the chemical methods above yield a solid that still smells of benzoyl chloride, recrystallization is the most effective polishing step.

| Solvent System | Suitability | Notes |

| Ethanol (Hot) | High | Most thiadiazole amides crystallize well on cooling; benzoic acid remains soluble. |

| EtOH / Water (9:1) | High | Adding water forces the amide out; benzoate salts stay in solution. |

| Toluene | Medium | Good for very lipophilic amides; BzCl stays in solution. |

Trituration Tip: If you have a solid product, simply washing the filter cake with cold diethyl ether can often wash away residual BzCl and Benzoic acid, as thiadiazole amides are typically poorly soluble in ether.

Troubleshooting FAQ

Q: I used NaOH for my wash and my yield is 10%. Where is my product? A: It is likely in the aqueous waste stream.

-

Reason: The thiadiazole ring is electron-withdrawing, making the amide proton acidic (pKa ~8-10). NaOH (pH 14) deprotonates it, forming a water-soluble salt.

-

Fix: Acidify your aqueous waste layer to pH ~3-4 with HCl. Your product should precipitate out.[1] Filter it and switch to NaHCO₃ for future washes.

Q: The product smells like almonds/acrid even after drying. Why? A: You have trapped Benzoyl Chloride in the crystal lattice (occlusion).

-

Fix: Grind the solid into a fine powder and dry it in a vacuum oven at 40°C–50°C overnight. If the smell persists, triturate with hexanes or diethyl ether.

Q: Can I use polymer-supported scavengers? A: Yes. PS-Trisamine or PS-Isocyanate are excellent choices.

-

Protocol: Add 3 equivalents (relative to excess BzCl) of resin. Shake for 2 hours. Filter the resin. Evaporate. This avoids aqueous workup entirely.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6: Preparation of Amides).

-

BenchChem. (2025). Proper Disposal of 4-(Dimethylamino)benzoyl Chloride: A Step-by-Step Guide. (Provides analogous quenching protocols for acid chlorides).

-

PubChem. (2025). N-(1,3,4-Thiadiazol-2-yl)benzamide Compound Summary. (Physical properties and acidity data).

Sources

Overcoming steric hindrance in 5-substituted 1,3,4-thiadiazole synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-substituted 1,3,4-thiadiazoles. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in their synthetic routes, particularly when dealing with sterically demanding substituents. As a core scaffold in medicinal chemistry, the successful synthesis of diverse 1,3,4-thiadiazole analogs is critical for advancing new therapeutic agents.[1][2] This resource provides in-depth troubleshooting guides, field-proven protocols, and mechanistic insights to help you overcome common synthetic hurdles.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common issues encountered during the synthesis of sterically hindered 5-substituted 1,3,4-thiadiazoles.

Q1: My reaction yield is very low when using a bulky aromatic carboxylic acid to prepare a 2-amino-5-aryl-1,3,4-thiadiazole via thiosemicarbazide cyclization. What is the likely cause?

A: This is a classic case of steric hindrance. The cyclization of an N-acylthiosemicarbazide intermediate, typically promoted by a strong acid like H₂SO₄, involves an intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon.[3] A bulky substituent on the aromatic ring can sterically shield this carbonyl group, dramatically slowing down the rate of this essential ring-closing step and leading to low yields or decomposition under harsh acidic conditions.

Q2: My cyclization using Lawesson's reagent to form a 2,5-disubstituted 1,3,4-thiadiazole from a diacylhydrazine is messy, and purification is a nightmare. Are there cleaner alternatives?

A: Yes. While Lawesson's reagent is a powerful thionating agent, it can produce malodorous and lipophilic phosphorus-containing byproducts that are difficult to separate from the desired product, especially on a large scale.[1][4] For cleaner reactions, consider using alternative thionating agents like phosphorus pentasulfide (P₄S₁₀) or a fluorous Lawesson's reagent, which allows for easy removal of byproducts via fluorous solid-phase extraction.[1][5] A recently developed milder method using elemental sulfur and sodium sulfide is also an excellent, operationally simple alternative.[1]

Q3: I am attempting an acid-catalyzed cyclization and observing a significant byproduct with a similar polarity to my target compound. What could it be?

A: A common byproduct in the synthesis of 2-amino-1,3,4-thiadiazoles is the corresponding 2-amino-1,3,4-oxadiazole. This occurs when the nitrogen atom, rather than the sulfur, acts as the nucleophile during the acid-catalyzed dehydration and cyclization of the acylthiosemicarbazide intermediate.[6] This pathway can sometimes compete with the desired thiadiazole formation, especially if the thionation step is incomplete or reversible.

Q4: Can microwave-assisted synthesis help improve my yields when dealing with sterically hindered substrates?

A: Absolutely. Microwave irradiation is an excellent technique for overcoming the high activation energy barriers associated with sterically hindered reactions.[7][8] The rapid, localized heating provided by microwaves can significantly accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields by minimizing the formation of degradation byproducts that can occur with prolonged conventional heating.[9][10]

In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based guides for resolving specific, complex synthetic challenges.